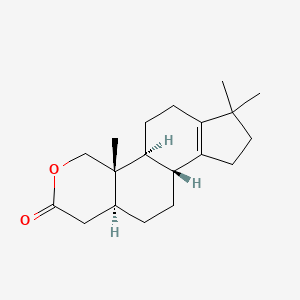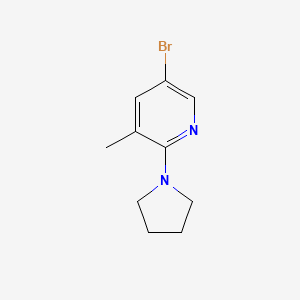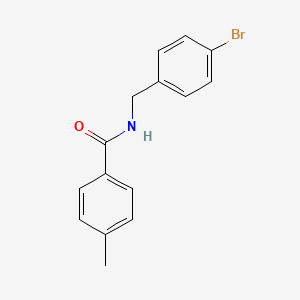
2-(4-Fluoro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Fluoro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (FNTD) is a highly versatile organoboron compound that has been used for a variety of chemical reactions and scientific applications. FNTD is a fluorinated dioxaborolane, which is a type of organoboron compound in which the boron atom is connected to two oxygen atoms. This compound has been used in a variety of organic synthesis reactions, such as the synthesis of amines, alcohols, and aryl halides. In addition, FNTD has been used in a variety of scientific research applications, including the study of enzyme inhibition, protein-protein interactions, and the regulation of gene expression.
Applications De Recherche Scientifique
Synthesis and Application in LCD Technology
A series of novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives, including the compound , were synthesized. These compounds are used to create boron containing stilbene derivatives, which are potential intermediates for synthesizing conjugated polyenes as new materials for LCD (Liquid Crystal Display) technology. Additionally, these compounds are being tested for potential therapeutic applications in neurodegenerative diseases (Das et al., 2015).
Inhibition of Serine Proteases
Compounds including 2-(4-Fluoro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane were synthesized and studied for their inhibitory activity against serine proteases, such as thrombin (Spencer et al., 2002).
Precision Synthesis in Polymer Technology
The compound has been used in precision synthesis for polymer technology, specifically in the polymerization of monomers to create polymers like poly(3-hexylthiophene) with narrow molecular weight distributions and high regioregularity, essential for advanced material applications (Yokozawa et al., 2011).
Development of Lipogenic Inhibitors
Derivatives of this compound have been synthesized as part of a library of novel boron-containing stilbene derivatives. Some of these compounds, including BF102 and BF175, have shown the ability to inhibit lipogenesis, presenting a potential for the development of new lipid-lowering drugs (Das et al., 2011).
Detection of Hydrogen Peroxide Vapor
The compound has been utilized in the development of fluorescence probes for detecting hydrogen peroxide vapor, a key component in explosive detection. This application is significant for security and surveillance purposes (Fu et al., 2016).
Propriétés
IUPAC Name |
2-(4-fluoro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BFNO4/c1-11(2)12(3,4)19-13(18-11)9-6-5-8(14)7-10(9)15(16)17/h5-7H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMDKWBOUAQJJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BFNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90857444 |
Source


|
| Record name | 2-(4-Fluoro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1288978-82-4 |
Source


|
| Record name | 2-(4-Fluoro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-fluoro-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



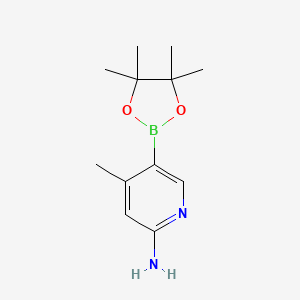
![4-[(Propan-2-yl)sulfanyl]benzene-1-sulfonyl chloride](/img/structure/B594325.png)
![Propanoic acid, 2-[(cyclopropylamino)carbonyl]hydrazide](/img/no-structure.png)
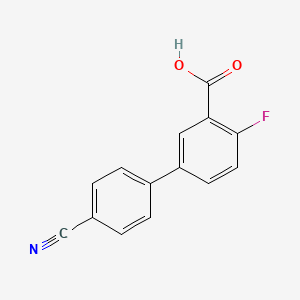
![5-fluoro-2-(methylsulfinyl)-1H-benzo[d]imidazole](/img/structure/B594336.png)
